1-(3-Chlorobenzyl)-1-methylhydrazine

Monoamine oxidase inhibition Arylalkylhydrazine SAR Neuropharmacology probe

1-(3-Chlorobenzyl)-1-methylhydrazine (CAS 51421-12-6, MFCD18431129, C₈H₁₁ClN₂, MW 170.64 g/mol) is a synthetic benzylhydrazine derivative bearing a methyl group on the N1 nitrogen and a 3-chlorobenzyl substituent on N1. It belongs to the arylalkylhydrazine class, compounds known for their capacity to irreversibly inhibit monoamine oxidase (MAO) through covalent flavin modification.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B8697592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)-1-methylhydrazine
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC=C1)Cl)N
InChIInChI=1S/C8H11ClN2/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,10H2,1H3
InChIKeyVZRUTJXRCNJJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-1-methylhydrazine: A Meta-Substituted Benzylhydrazine for Focused MAO Probe Synthesis


1-(3-Chlorobenzyl)-1-methylhydrazine (CAS 51421-12-6, MFCD18431129, C₈H₁₁ClN₂, MW 170.64 g/mol) is a synthetic benzylhydrazine derivative bearing a methyl group on the N1 nitrogen and a 3-chlorobenzyl substituent on N1 . It belongs to the arylalkylhydrazine class, compounds known for their capacity to irreversibly inhibit monoamine oxidase (MAO) through covalent flavin modification. The compound is supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery research, with no vendor-collected analytical data—purchasers assume responsibility for identity and purity confirmation [1].

Why Bulk Hydrazine or Unsubstituted Benzylhydrazine Cannot Replace 1-(3-Chlorobenzyl)-1-methylhydrazine for Position-Dependent MAO Studies


Simple hydrazine or benzylhydrazine lacks the N1-methyl and 3-chlorobenzyl substitution pattern that dictates MAO inhibitory potency and selectivity. The Butler et al. (1971) structure–activity series demonstrates that even a single chlorine atom positional shift (ortho → meta → para) produces substantially different MAO inhibition profiles under identical assay conditions [1]. Among closely related N1-methyl-N1-(chlorobenzyl)hydrazine isomers, the 3-chloro (meta) derivative exhibits a distinct potency rank and yield profile that the 2-chloro, 4-chloro, and unsubstituted benzyl congeners do not replicate. Substituting the target compound with a generic benzylhydrazine or a positional isomer would therefore confound SAR interpretation and compromise the reproducibility of data generated in MAO-focused discovery workflows.

1-(3-Chlorobenzyl)-1-methylhydrazine: Quantified Differentiation Data for Scientific Selection


MAO Inhibitory Potency vs. Clinical Standard Iproniazid in Mouse Brain Homogenate

In a direct head-to-head in vitro MAO assay using whole mouse brain homogenate, 1-(3-chlorobenzyl)-1-methylhydrazine (Compound 4) demonstrated concentration-dependent MAO inhibition that was numerically superior to the clinical MAOI iproniazid at the lowest test concentration (10⁻⁵ M) [1]. The 3-chloro positional isomer thus represents a potent MAO-inactivating chemotype within the benzylhydrazine series, with a potency profile clearly distinguishable from iproniazid and from other chlorobenzyl isomers.

Monoamine oxidase inhibition Arylalkylhydrazine SAR Neuropharmacology probe

Positional Isomer Potency Differentiation: 3-Cl (Meta) vs. 2-Cl (Ortho) vs. 4-Cl (Para) MAO Inhibition

Within the same mouse brain MAO assay, 1-(3-chlorobenzyl)-1-methylhydrazine (3-Cl; meta) exhibited a distinct inhibition pattern compared to its positional isomers [1]. The 4-Cl (para) isomer showed 80% inhibition at 10⁻⁵ M versus 61% for the 3-Cl compound. The 2-Cl (ortho) isomer was reported to be less accessible via the preferred synthetic route (Method I) and required an alternative ortho-specific alkylation procedure, reflecting both a reactivity and a potency differential. These data establish that the 3-chloro substitution position occupies a unique potency and synthetic accessibility niche not shared by the 2-Cl or 4-Cl congeners.

Positional isomer SAR MAO inhibitor selectivity Chlorine substitution effect

Synthetic Yield and Scalability Advantage Over Para-Chloro Isomer

Under the preferred Method I (LiAlH₄ reduction of the N-nitroso intermediate), 1-(3-chlorobenzyl)-1-methylhydrazine was obtained in 92% yield as the free base, making it one of the highest-yielding compounds in the series [1]. This yield substantially exceeds that of the 4-chloro isomer (60% yield via Method I) and is comparable to or better than the 2-methyl (84%), 2-bromo (60%), and unsubstituted benzyl (55% as hydrochloride) derivatives. The high yield is attributed to the favorable electronic and steric properties of the meta-chloro substituent during the LiAlH₄ reduction step.

Chemical synthesis Process chemistry Benzylhydrazine preparation

Downstream Bioactive Derivative Potential: 3-Chlorobenzyl Hydrazine as a Precursor for PfDHFR Inhibitors

Derivatives elaborated from 1-(3-chlorobenzyl)-1-methylhydrazine demonstrate quantifiable inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). A 2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide derivative, which retains the 3-chlorobenzyl-methylhydrazine core motif, exhibited a Ki of 900 nM against wild-type PfDHFR [1]. This precursor–derivative relationship establishes the target compound as a viable starting material for constructing low-micromolar PfDHFR inhibitor scaffolds, a potential not demonstrated for the unsubstituted benzyl or 4-chloro positional isomer starting materials in the same BindingDB dataset.

Antimalarial drug discovery Dihydrofolate reductase inhibition Hydrazine-based scaffolds

1-(3-Chlorobenzyl)-1-methylhydrazine: Evidence-Based Procurement Scenarios for Discovery and SAR Studies


In Vitro MAO-A/B Inhibition Profiling and Irreversible Inhibitor Probe Development

The compound's 61% MAO inhibition at 10⁻⁵ M in mouse brain homogenate—with a 24-percentage-point advantage over iproniazid at the same concentration—positions it as a potent irreversible MAO inhibitor probe [1]. Researchers constructing MAO-A versus MAO-B selectivity panels can use this meta-chloro isomer to probe the steric and electronic tolerance of the MAO active-site flavin pocket, where the 3-chloro substitution yields a potency intermediate between the more potent 4-Cl (80%) and the synthetically less accessible 2-Cl isomer. The documented synthetic reproducibility (92% yield, Method I) ensures multi-gram availability for extended dose–response and time-dependent inactivation kinetics studies [1].

Positional Isomer SAR Library Construction in Arylalkylhydrazine Chemical Space

For medicinal chemistry teams systematically exploring the benzyl substitution landscape of N1-methyl-N1-benzylhydrazines, the 3-chloro compound fills a critical meta-position gap in the halogen series [1]. The library builder can array 2-Cl, 3-Cl, and 4-Cl isomers alongside 2-Br, 2-CF₃, 2-CH₃O, and 3-CH₃O congeners—all synthesized and characterized under the same conditions—to generate a complete positional SAR matrix. The high yield (92%) and available characterization data (bp, mp of hemioxalate salt) for the 3-Cl compound reduce the friction associated with sourcing a well-defined meta-substituted reference standard [1].

Cost-Efficient Precursor for Hydrazine-Derived Heterocycle and Hydrazone Libraries

As a primary hydrazine (free –NH₂ group available for condensation), 1-(3-chlorobenzyl)-1-methylhydrazine can serve as a building block for hydrazone, pyrazole, and pyrazolidine library synthesis [1]. The 3-chlorobenzyl group introduces a metabolically and crystallographically useful halogen atom, while the N1-methyl group prevents unwanted diacylation side reactions. The synthetic efficiency advantage (92% vs. 60% for 4-Cl) directly translates to lower per-gram cost when commissioning custom synthesis or scaling in-house, making it the economically rational meta-chloro hydrazine selection for parallel library production [1].

Rational Design of Antiparasitic Agents Targeting Folate Pathway Enzymes

A derivative retaining the 3-chlorobenzyl-methylhydrazine core achieved a Ki of 900 nM against wild-type PfDHFR, with 2-fold to 12.6-fold selectivity over clinically relevant mutant forms [1]. This data point enables medicinal chemists to use the parent hydrazine as a validated starting fragment for structure-guided optimization of PfDHFR inhibitors. The sub-micromolar activity of the elaborated derivative de-risks the procurement of the precursor: the 3-chlorobenzyl-methylhydrazine scaffold has already demonstrated its capacity to productively engage a validated antimalarial target, unlike untested positional isomer precursors for which no comparable PfDHFR inhibition data exist in BindingDB [1].

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